molecular formula C13H11N3O B12730410 Urea, 1-cyanomethyl-3-(1-naphthyl)- CAS No. 102433-06-7

Urea, 1-cyanomethyl-3-(1-naphthyl)-

Cat. No.: B12730410
CAS No.: 102433-06-7
M. Wt: 225.25 g/mol
InChI Key: CXARBRPTZKQICA-UHFFFAOYSA-N
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Description

Urea, 1-cyanomethyl-3-(1-naphthyl)-: is a chemical compound with the molecular formula C13H11N3O It is known for its unique structure, which includes a naphthyl group attached to a urea moiety via a cyanomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-cyanomethyl-3-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with cyanoacetic acid or its derivatives under specific conditions. One common method includes the following steps:

    Reaction of 1-naphthylamine with cyanoacetic acid: This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the cyanomethyl group.

    Formation of the urea derivative: The intermediate product is then treated with an isocyanate, such as methyl isocyanate, to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Urea, 1-cyanomethyl-3-(1-naphthyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions can lead to the formation of naphthoquinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Naphthoquinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted urea derivatives

Scientific Research Applications

Chemistry: : Urea, 1-cyanomethyl-3-(1-naphthyl)- is used as a building block in the synthesis of heterocyclic compounds

Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: : The compound has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: : In the industrial sector, Urea, 1-cyanomethyl-3-(1-naphthyl)- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Urea, 1-cyanomethyl-3-(1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-1-naphthylurea: Similar structure but with a phenyl group instead of a cyanomethyl group.

    N-cyanomethyl-N’-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.

    N-cyanomethyl-N’-2-naphthylurea: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness: : Urea, 1-cyanomethyl-3-(1-naphthyl)- is unique due to the presence of both a cyanomethyl group and a 1-naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .

Properties

CAS No.

102433-06-7

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

1-(cyanomethyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17)

InChI Key

CXARBRPTZKQICA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N

Origin of Product

United States

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